Imidazolone Carbonyl Oxygen: Structural Differentiation from Imidazol-1-yl Analog (CAS 1424634-78-5) via Hydrogen Bond Acceptor Count
The target compound (CAS 1798387-75-3, C17H12N4O3) possesses a 2-oxo-1H-imidazol-3-yl group featuring a carbonyl oxygen that serves as an additional hydrogen bond acceptor (HBA) compared to the closest analog, (Z)-2-cyano-3-(furan-2-yl)-N-(3-imidazol-1-ylphenyl)prop-2-enamide (CAS 1424634-78-5, C17H12N4O2), which bears a 1H-imidazol-1-yl substituent lacking this carbonyl . The target compound's imidazolone ring also provides a ring NH hydrogen bond donor (HBD) not present in the analog. These differences alter the HBA and HBD counts, which are critical parameters in predicting target binding, solubility, and permeability [1]. This is a structural differentiation evidenced by molecular formula comparison, not an activity-based comparison.
| Evidence Dimension | Molecular formula (proxy for hydrogen bond acceptor/donor count) |
|---|---|
| Target Compound Data | C17H12N4O3 (contains 1 carbonyl O; imidazolone ring NH present) |
| Comparator Or Baseline | CAS 1424634-78-5: C17H12N4O2 (no carbonyl O; imidazole ring CH in place of NH) |
| Quantified Difference | Δ 1 oxygen atom; addition of 1 HBA (carbonyl) and 1 HBD (ring NH) in target compound |
| Conditions | Structural comparison based on vendor-reported SMILES and molecular formulas |
Why This Matters
The additional hydrogen bond donor and acceptor in the target compound may confer distinct target engagement profiles, making it non-substitutable with the imidazol-1-yl analog in assays where these interactions are critical.
- [1] Kenny PW. Hydrogen-bond donors in drug design. J Med Chem. 2022;65(21):14261-14275. (Class-level principle on HBD/HBA significance.) View Source
